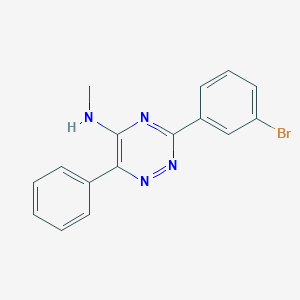
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine, also known as BPTA, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. BPTA has a unique chemical structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which play a crucial role in cell signaling pathways. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to have anti-inflammatory activity by inhibiting the activity of phosphodiesterases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research applications. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has a high affinity for the ATP-binding site of tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has some limitations as well. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has limited solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. One area of research is the development of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine derivatives with improved properties, such as increased solubility and potency. Another area of research is the use of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine as a tool to study the role of tyrosine kinases in cancer and other diseases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine involves the reaction between 3-bromoaniline and N-methyl-N-phenylhydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein analysis. It has been shown to have potent inhibitory activity against a variety of enzymes, including tyrosine kinases, proteases, and phosphodiesterases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been used as a probe to study protein-protein interactions and protein-ligand interactions.
Propiedades
Nombre del producto |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
|---|---|
Fórmula molecular |
C16H13BrN4 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C16H13BrN4/c1-18-16-14(11-6-3-2-4-7-11)20-21-15(19-16)12-8-5-9-13(17)10-12/h2-10H,1H3,(H,18,19,21) |
Clave InChI |
VUOBBKZVVSKILE-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)